molecular formula C16H15N5 B6077812 4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B6077812
M. Wt: 277.32 g/mol
InChI Key: ANUPZHOTTNGHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the 1,3,5-triazino[1,2-a]benzimidazol family . These compounds have been found to inhibit the activity of mammalian dihydrofolate reductase .


Synthesis Analysis

The synthesis of these compounds involves the cyclization of 2-benzimidazolylguanidine with various reactants . The reaction of cyclocondensation between 2-guanidinobenzimidazole and versatile benzaldehydes has been used to synthesize 4-Aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines .


Molecular Structure Analysis

The prototropic tautomerism in the obtained dihydro analogs was investigated. According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization and cyclocondensation .

Future Directions

The future directions for research on these compounds could include further investigation into their biological activity and potential applications in medicine . The design and synthesis of compounds combining in one molecule two pharmacophores - benzimidazole and 1,3,5-triazine nucleus, as potential antinematodal agents against the larvae of the Trichinella roundworm could be a promising direction .

properties

IUPAC Name

4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-10-6-8-11(9-7-10)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUPZHOTTNGHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322194
Record name 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

CAS RN

406928-23-2
Record name 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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